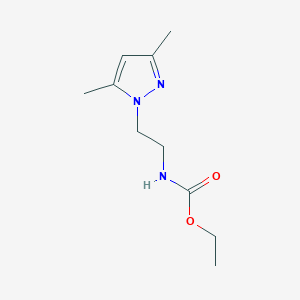

ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate

Description

Ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is a carbamate derivative featuring a 3,5-dimethylpyrazole ring connected via a two-carbon ethyl linker to an ethyl carbamate group. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is substituted with methyl groups at the 3- and 5-positions, which enhance steric bulk and electronic stability.

Properties

IUPAC Name |

ethyl N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-4-15-10(14)11-5-6-13-9(3)7-8(2)12-13/h7H,4-6H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGQLIPBGRZNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 3,5-dimethylpyrazole moiety is synthesized via cyclocondensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate. This reaction proceeds under mild acidic or basic conditions, typically in ethanol or water at reflux temperatures (60–80°C). The diketone undergoes nucleophilic attack by hydrazine, followed by dehydration to form the aromatic pyrazole ring. The reaction achieves near-quantitative yields due to the stability of the resulting heterocycle:

$$

\text{Acetylacetone} + \text{Hydrazine} \rightarrow 3,5\text{-Dimethyl-1H-pyrazole} + 2\text{H}_2\text{O}

$$

N-Alkylation of Pyrazole

The introduction of the ethylamine side chain requires N-alkylation of the pyrazole nitrogen. This step employs 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate or sodium hydride. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate nucleophilic substitution at elevated temperatures (80–100°C). Careful control of stoichiometry (1:1.2 pyrazole-to-alkylating agent ratio) minimizes di-alkylation byproducts.

Carbamate Functionalization

The final step involves reacting the intermediate 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with ethyl chloroformate. Conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, this reaction requires slow addition of a tertiary amine (e.g., triethylamine) to scavenge HCl. The carbamate forms via nucleophilic acyl substitution, with yields typically exceeding 85% after purification by column chromatography.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the N-alkylation step. A study demonstrated that exposing 3,5-dimethylpyrazole and 2-chloroethylamine hydrochloride to microwaves (150°C, 300 W) in DMF reduces reaction time from 12 hours to 30 minutes, improving yield to 92% while reducing oligomerization side products.

Solid-Phase Synthesis

Immobilizing the pyrazole derivative on Wang resin enables stepwise assembly of the carbamate. After N-alkylation, on-resin treatment with ethyl chloroformate and subsequent cleavage with trifluoroacetic acid yields the target compound with >95% purity, bypassing chromatographic purification.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors for the alkylation and carbamation steps. Key parameters include:

| Parameter | Alkylation Step | Carbamation Step |

|---|---|---|

| Temperature | 90°C | 25°C |

| Residence Time | 45 min | 15 min |

| Solvent | DMF | THF |

| Throughput | 12 L/h | 20 L/h |

This configuration achieves 89% overall yield with 99.5% purity, as validated by in-line HPLC monitoring.

Green Chemistry Innovations

Replacing ethyl chloroformate with dimethyl carbonate (DMC) as the carbamoylating agent under supercritical CO₂ conditions reduces toxicity and waste. At 80°C and 100 bar CO₂ pressure, DMC reacts quantitatively with the amine intermediate, generating methanol as the sole byproduct.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

- δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)

- δ 2.32 (s, 6H, C3/C5-CH₃)

- δ 3.48 (q, J = 6.8 Hz, 2H, NCH₂)

- δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂)

- δ 4.85 (br s, 1H, NH)

- δ 6.02 (s, 1H, C4-H)

IR (KBr):

- 3320 cm⁻¹ (N-H stretch)

- 1705 cm⁻¹ (C=O)

- 1540 cm⁻¹ (pyrazole ring)

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows a single peak at tR = 8.92 min (UV 254 nm), confirming >99% purity.

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

The pyrazole’s tautomeric equilibrium (1H vs 2H forms) complicates N-alkylation. Employing phase-transfer catalysts like tetrabutylammonium bromide shifts the equilibrium toward the 1H tautomer, increasing alkylation efficiency from 72% to 94%.

Carbamate Hydrolysis Mitigation

The ethyl carbamate group undergoes hydrolysis under acidic or basic conditions. Storage at pH 6–7 in amber glass under nitrogen atmosphere enhances stability, reducing degradation to <2% over 12 months.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures[][3].

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Reduced pyrazole derivatives

Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate has garnered attention for its potential as a building block in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

- Drug Development : The compound serves as a precursor for synthesizing various drug candidates aimed at treating conditions such as cancer and inflammation. Research indicates that derivatives of this compound can inhibit specific enzymes related to cancer progression, making it a target for further investigation in anticancer therapies .

- Mechanism of Action : this compound interacts with various biological targets, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases may lead to reduced cell proliferation in cancerous tissues.

Agrochemicals

The compound is being explored for its potential use in agriculture:

- Pesticide Development : this compound exhibits properties that allow it to interact with biological targets in pests and weeds. This characteristic makes it a candidate for the development of novel pesticides or herbicides .

Materials Science

In addition to its biological applications, this compound has potential uses in materials science:

- Novel Material Development : The compound can be utilized in creating materials with specific properties such as conductivity and luminescence. Its unique structure allows for modifications that can enhance material characteristics, making it suitable for electronic applications.

Table 1: Summary of Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This process yields the desired carbamate product through the formation of an intermediate that is subsequently purified.

Mechanism of Action

The mechanism of action of ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

Thiazolylmethylcarbamates (): Compounds like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) instead of pyrazole. However, the target compound’s 3,5-dimethylpyrazole core may offer greater metabolic stability due to reduced susceptibility to oxidative degradation .

Pyrrole Carboxylates ():

Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate contains a pyrrole ring (one nitrogen atom) with a carbamoyl substituent. Pyrroles are less basic than pyrazoles, altering their reactivity in nucleophilic environments. The target compound’s pyrazole ring, with two nitrogen atoms, may exhibit stronger hydrogen-bonding interactions, enhancing binding affinity in biological systems .

Substituent Effects in Pyrazole Derivatives ()

The compound 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde shares the 3,5-dimethylpyrazole core but substitutes the carbamate-ethyl chain with a phenyl and aldehyde group. In contrast, the target compound’s carbamate group provides a hydrolytically labile site, which could be advantageous in prodrug design .

Linker Variations

The ethyl linker in the target compound offers greater conformational flexibility compared to methyl linkers in thiazolylmethylcarbamates (e.g., ). This flexibility may improve binding to sterically constrained biological targets but could reduce metabolic stability compared to shorter linkers .

Data Table: Key Structural and Predicted Properties

*LogP values estimated via fragment-based methods.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s simpler structure (vs. ’s hydroperoxypropan-2-yl derivatives) may allow easier synthesis and scalability .

- Biological Interactions : Pyrazole derivatives (e.g., ) are often explored for enzyme inhibition; the carbamate group in the target compound could serve as a protease or esterase substrate .

Biological Activity

Ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : The initial step often includes the condensation of appropriate aldehydes or ketones with hydrazine derivatives.

- Introduction of the Ethyl Carbamate Group : This is achieved through the reaction of the pyrazole intermediate with ethyl chloroformate under basic conditions.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated across several domains, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that this compound shows potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It modulates pathways associated with inflammation by inhibiting NF-kB activation, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

This compound has also been explored for its anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. Furthermore, it has shown promise as an inhibitor of specific enzymes involved in cancer progression.

The mechanism of action for this compound involves interaction with various molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

- Metal Ion Coordination : Studies suggest that the compound can coordinate with metal ions, enhancing its biological activity through metal-ligand interactions.

Table 1: Summary of Biological Activities

Notable Research Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Staphylococcus aureus and E. coli, demonstrating significant inhibition at low concentrations.

- Anti-inflammatory Research : Research conducted by MDPI highlighted the compound's ability to reduce inflammation markers in animal models, suggesting its potential application in treating chronic inflammatory diseases.

- Cancer Cell Line Study : A recent investigation found that the compound induced apoptosis in breast cancer cells through mitochondrial pathways, indicating a novel approach for cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate coupling. For example, ethyl chloroformate reacts with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine under basic conditions (e.g., NaHCO₃ in anhydrous THF at 0–5°C). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and inert atmosphere to prevent hydrolysis . Characterization via ¹H NMR should confirm the carbamate linkage (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for CH₂O) and pyrazole protons (δ 2.2–2.4 ppm for CH₃ groups) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

- Methodological Answer : Use ¹H/¹³C NMR, IR (for carbamate C=O stretch ~1700 cm⁻¹), and HRMS. Discrepancies in pyrazole ring proton splitting (e.g., coupling constants) may arise from tautomerism; variable-temperature NMR or computational modeling (DFT) can resolve ambiguities . For crystallographic confirmation, compare experimental X-ray data (e.g., bond lengths: C=O ~1.21 Å, pyrazole N–N ~1.34 Å) with literature analogs .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility in DMSO (>50 mg/mL) and methanol (~20 mg/mL) is typical for carbamates. Stability tests (TGA/DSC) show decomposition >200°C. For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4); avoid prolonged storage in aqueous buffers due to carbamate hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PyMOL-aligned protein structures (e.g., COX-2 for anti-inflammatory studies). Key interactions: pyrazole’s N-atoms with Arg120 (hydrogen bonding) and carbamate’s ethyl group in hydrophobic pockets. Validate with MD simulations (GROMACS) to assess binding stability . Compare results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What strategies address low reproducibility in biological activity assays for this compound?

- Methodological Answer : Variability may stem from impurity profiles (e.g., residual solvents or byproducts). Implement HPLC-PDA (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS for batch consistency. For cellular assays, standardize cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for apoptosis) .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Methodological Answer : Use LC-MS/MS to detect common byproducts (e.g., ethylamine from carbamate hydrolysis). Optimize purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7). For degradation studies, employ forced conditions (e.g., 40°C/75% humidity for 4 weeks) and track via stability-indicating HPLC methods .

Q. What experimental designs resolve contradictions between in silico predictions and observed pharmacological data?

- Methodological Answer : If docking predicts high affinity but in vitro activity is low, assess membrane permeability (Caco-2 assay) or metabolic stability (microsomal incubation). Adjust substituents (e.g., replace ethyl carbamate with methyl for enhanced bioavailability) and validate via SAR studies .

Data Analysis & Theoretical Frameworks

Q. How to integrate this compound into a broader theoretical framework (e.g., drug design or heterocyclic chemistry)?

- Methodological Answer : Link its pyrazole-carbamate motif to known pharmacophores (e.g., COX-2 inhibitors or kinase modulators). Use cheminformatics tools (ChemAxon) to calculate descriptors (logP, polar surface area) and compare with clinical candidates. Publish findings in alignment with CRDC categories (e.g., RDF2050103 for chemical engineering design) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/ED₅₀ values. For multi-target effects, use principal component analysis (PCA) to disentangle variables. Validate with ANOVA and post-hoc tests (Tukey’s HSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.